1-(Benzyloxy)naphthalene
Overview
Description
1-(Benzyloxy)naphthalene, also known as 1-(Phenylmethoxy)naphthalene, 1-Naphthyl Benzyl Ether, or Benzyl 1-Naphthyl Ether, is a naphthyl ether . It has a molecular formula of C17H14O and a molecular weight of 234.29 . It is used in studies for the improvement of coal direct liquefaction by steam pretreatment .
Synthesis Analysis
The synthesis of this compound involves a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyl ring system and a benzyl group . The dihedral angle between these two moieties is 83.22 (4)° . The compound contains a total of 34 bonds, including 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .
Chemical Reactions Analysis
The major reaction channels for naphthalene formation have been calculated by Mebel et al . The reaction of a phenyl radical with C2H2 was investigated using time-resolved molecular beam mass spectrometry (MBMS) to study the time-dependent product formation .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 234.29 . The compound is stable, and the molecules with substituents in positions 4 and 8 are the least reactive .
Scientific Research Applications
Organic Chemistry and Synthesis
Electron-Transfer Reduction
Naphthalene-1,8-diylbis(diphenylmethylium), related to 1-(Benzyloxy)naphthalene, exhibits unique electron-transfer reduction behavior. It forms a C-C bond while accepting two electrons, leading to tetraphenylacenaphthene, and is used for oxidative coupling of N,N-dialkylanilines to produce benzidines (Saitoh, Yoshida, & Ichikawa, 2006).
Synthesis of Anti-inflammatory Agents
2-Substituted-1-naphthols, similar in structure to this compound, are potent 5-lipoxygenase inhibitors. They have shown promising results in animal models for anti-inflammatory applications (Batt et al., 1990).
Environmental and Toxicological Studies
- Toxicity Studies: Naphthalene and benzene, compounds related to this compound, have been studied for their toxicological effects on insects. These studies provide insights into the impact of these compounds on oxidative stress, metabolism, and reproduction (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).
Optoelectronic Applications
- Light Emitting Devices: Naphthalene–benzofuran compounds, similar to this compound, have been synthesized and used in organic light-emitting devices. Their use has shown efficiency in deep-blue and hybrid white emitting devices (Yang et al., 2013).
Biochemical and Pharmacological Research
- Enzymatic Oxidation Studies: Bacterial strains expressing naphthalene dioxygenase have been used to study the oxidation of benzocycloheptene, a compound related to this compound. These studies contribute to understanding enzymatic reactions and potential biotechnological applications (Resnick & Gibson, 1996).
Materials Science and Engineering
- Structural Analysis of Derivatives: The structures of 1-(arylselanyl)naphthalenes, related to this compound, have been determined to understand the influence of different substituents on the naphthalene structure. This research aids in designing materials with specific properties (Nakanishi, Hayashi, & Uehara, 2001).
Atmospheric and Environmental Chemistry
- Atmospheric Oxidation Mechanism: The oxidation mechanism of naphthalene, a parent compound of this compound, has been studied to understand its behavior in the atmosphere. This research contributes to environmental chemistry and air quality studies (Zhang, Lin, & Wang, 2012).
Advanced Synthesis Techniques
- Benzannulation of Enamines: The benzannulation process involving alkynes and enamines has been used to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives, structurally related to this compound. This process is significant in organic synthesis (Gao, Liu, & Wei, 2013).
Safety and Hazards
1-(Benzyloxy)naphthalene is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410) .
Future Directions
The future directions of 1-(Benzyloxy)naphthalene could involve its use in the development of efficient multifunctional material systems (MFMS) due to its useful properties and good stability . It could also be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Mechanism of Action
Target of Action
1-(Benzyloxy)naphthalene is a naphthyl ether that is used in various chemical reactions . Its primary targets are the carbon atoms in the aromatic ring of the naphthalene molecule . These carbon atoms play a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) substitutes a group or atom in another molecule . The benzyloxy group in this compound can act as a leaving group, allowing the nucleophile to form a bond with the carbon atom in the aromatic ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of aromatic compounds . The compound can be metabolized by various bacterial species, leading to the formation of different intermediates . These intermediates can then enter various biochemical pathways, affecting the overall metabolism of the organism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism . These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its ability to participate in various chemical reactions . For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields like medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the compound’s reactivity . Additionally, factors like temperature and pH can also influence the compound’s stability and the rate at which it participates in reactions .
Biochemical Analysis
Biochemical Properties
It is known that benzylic ethers, such as 1-(Benzyloxy)naphthalene, can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Based on its structural similarity to other benzylic ethers, it may exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzylic ethers can undergo various reactions, including oxidation, which could potentially involve enzymes or cofactors .
Properties
IUPAC Name |
1-phenylmethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWULLEVAMIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209514 | |
Record name | Naphthalene, 1-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-58-9 | |
Record name | 1-(Phenylmethoxy)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(phenylmethoxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl alpha-naphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-(Benzyloxy)naphthalene as revealed by its crystal structure?
A1: this compound exhibits a non-planar structure. [] The dihedral angle between the naphthyl ring system and the benzyl group is 83.22° indicating a significant twist between these two units. [] Additionally, both the naphthyl and benzyl groups themselves are planar. [] This information is crucial for understanding the compound's potential interactions and reactivity.
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